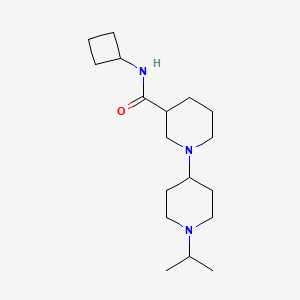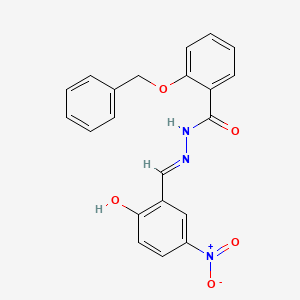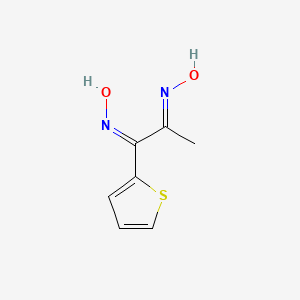
N-cyclobutyl-1'-isopropyl-1,4'-bipiperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclobutyl-1'-isopropyl-1,4'-bipiperidine-3-carboxamide, also known as CPI-1189, is a synthetic compound that has been the subject of extensive research due to its potential therapeutic applications. It belongs to the class of piperidine compounds and has been shown to possess neuroprotective, anti-inflammatory, and analgesic properties.
Wirkmechanismus
The exact mechanism of action of N-cyclobutyl-1'-isopropyl-1,4'-bipiperidine-3-carboxamide is not fully understood, but it is believed to act on the GABAergic system in the brain. It has been shown to increase the release of GABA, an inhibitory neurotransmitter, which can have a calming effect on the brain and reduce excitotoxicity. N-cyclobutyl-1'-isopropyl-1,4'-bipiperidine-3-carboxamide has also been shown to inhibit the release of glutamate, an excitatory neurotransmitter, which can contribute to neurodegeneration.
Biochemical and Physiological Effects:
N-cyclobutyl-1'-isopropyl-1,4'-bipiperidine-3-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to increase GABA release and inhibit glutamate release in the brain. Additionally, N-cyclobutyl-1'-isopropyl-1,4'-bipiperidine-3-carboxamide has been shown to reduce oxidative stress and inflammation, which can contribute to neurodegeneration. N-cyclobutyl-1'-isopropyl-1,4'-bipiperidine-3-carboxamide has also been shown to have analgesic effects, which may be due to its ability to modulate the GABAergic system.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-cyclobutyl-1'-isopropyl-1,4'-bipiperidine-3-carboxamide in lab experiments is that it has been extensively studied and its mechanism of action is relatively well understood. Additionally, N-cyclobutyl-1'-isopropyl-1,4'-bipiperidine-3-carboxamide has been shown to have a wide range of potential therapeutic applications, which makes it a versatile compound for research. One limitation of using N-cyclobutyl-1'-isopropyl-1,4'-bipiperidine-3-carboxamide in lab experiments is that it is a synthetic compound and may not accurately reflect the effects of naturally occurring compounds in the body.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclobutyl-1'-isopropyl-1,4'-bipiperidine-3-carboxamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-cyclobutyl-1'-isopropyl-1,4'-bipiperidine-3-carboxamide may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Further research is also needed to fully understand the mechanism of action of N-cyclobutyl-1'-isopropyl-1,4'-bipiperidine-3-carboxamide and its effects on the GABAergic system. Finally, there may be potential for the development of new analogs of N-cyclobutyl-1'-isopropyl-1,4'-bipiperidine-3-carboxamide with improved therapeutic properties.
Synthesemethoden
The synthesis of N-cyclobutyl-1'-isopropyl-1,4'-bipiperidine-3-carboxamide involves the reaction of cyclobutylamine with 1-isopropylpiperidine-4-carboxylic acid, followed by the addition of an acyl chloride to form the final product. The synthesis is relatively straightforward and can be achieved using standard organic chemistry techniques.
Wissenschaftliche Forschungsanwendungen
N-cyclobutyl-1'-isopropyl-1,4'-bipiperidine-3-carboxamide has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to possess neuroprotective properties and has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. N-cyclobutyl-1'-isopropyl-1,4'-bipiperidine-3-carboxamide has also been shown to possess anti-inflammatory properties and has been investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, N-cyclobutyl-1'-isopropyl-1,4'-bipiperidine-3-carboxamide has been investigated as a potential analgesic for the treatment of chronic pain.
Eigenschaften
IUPAC Name |
N-cyclobutyl-1-(1-propan-2-ylpiperidin-4-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33N3O/c1-14(2)20-11-8-17(9-12-20)21-10-4-5-15(13-21)18(22)19-16-6-3-7-16/h14-17H,3-13H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKICANVQFAODI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)N2CCCC(C2)C(=O)NC3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclobutyl-1'-isopropyl-1,4'-bipiperidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethanamine](/img/structure/B6140104.png)
![5-({[4-(diethylamino)-1-methylbutyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6140120.png)
![N-(3,5-dimethylphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B6140126.png)

![1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-methoxyphenyl)-3-piperidinecarboxamide](/img/structure/B6140144.png)
![7-methoxy-5-(3-methoxybenzoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B6140146.png)
![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(phenylthio)acetamide](/img/structure/B6140162.png)
![2-{4-[1-(2,3-dihydro-1H-inden-5-yl)-4-piperidinyl]-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6140176.png)
![2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6140186.png)
![N~1~-(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B6140188.png)
![1-cyclohexyl-4-{[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B6140195.png)

